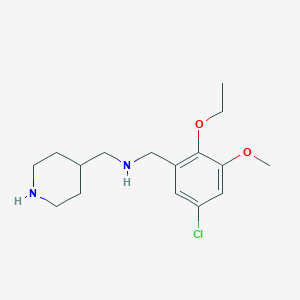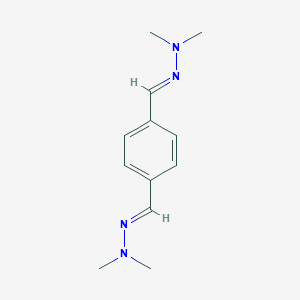
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as CEM-102, is a novel compound with potential pharmacological applications. This compound belongs to the class of amines and has a molecular weight of 417.0 g/mol. The synthesis of CEM-102 is a complex process that involves multiple steps.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the disruption of the bacterial ribosome and ultimately the inhibition of bacterial growth. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to have a bactericidal effect, which means that it can kill bacteria rather than just inhibiting their growth.
Biochemical and Physiological Effects
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to penetrate into infected tissues, making it an attractive candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial species. Additionally, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low risk of inducing bacterial resistance, which is a common problem with many antibiotics. However, one of the limitations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency compared to other antibiotics, which may limit its use in certain clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of new formulations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine that can improve its pharmacokinetic properties, such as its half-life and tissue distribution. Another area of research is the investigation of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine's potential use in combination with other antibiotics to enhance its antibacterial activity. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine and its potential use in the treatment of other bacterial infections.
Conclusion
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is a promising compound with potential pharmacological applications. Its broad-spectrum antibacterial activity, low toxicity profile, and low risk of inducing bacterial resistance make it an attractive candidate for the treatment of bacterial infections. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves a multi-step process that starts with the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilylmethyl)amine to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. The purity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been studied extensively for its potential pharmacological applications. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been investigated for its potential use in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
Propiedades
Nombre del producto |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine |
|---|---|
Fórmula molecular |
C16H25ClN2O2 |
Peso molecular |
312.83 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25ClN2O2/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
Clave InChI |
HUSVMZLUZICOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCNCC2)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)



![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)


![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


